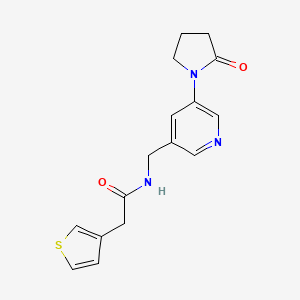

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS Number: 2177365-93-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16N4O3S, with a molecular weight of 368.4 g/mol. The compound features a pyridine ring, a thiophene moiety, and a pyrrolidine derivative, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₄O₃S |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 2177365-93-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 3-(chloromethyl)pyridine with 2-oxopyrrolidine to form an intermediate, which is subsequently reacted with thiophenes under specific conditions using solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. In vitro tests on A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects. For example, compounds containing the oxopyrrolidine scaffold exhibited structure-dependent anticancer activity, with some derivatives reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity Against A549 Cells

| Compound ID | Cell Viability (%) | Comparison Drug | Viability (%) |

|---|---|---|---|

| Compound 15 | 66 | Cisplatin | 40 |

| Compound 21 | 55 | - | - |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that certain derivatives exhibit selective activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests that this compound could be developed into a therapeutic agent for treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity Against Multi-drug Resistant Strains

| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 21 | Staphylococcus aureus (MRSA) | 0.5 µg/mL |

| Compound 22 | S. aureus (linezolid-resistant) | 1.0 µg/mL |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cancerous and bacterial cells. The pyridine and pyrrolidine moieties may modulate the activity of enzymes or receptors critical for cell proliferation or survival .

Case Studies

In a notable study, derivatives similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could activate caspase pathways, leading to programmed cell death, which is a desirable effect in cancer therapy .

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrrolidine can act as effective inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structural features may enhance its ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .

Sigma Receptor Modulation

The sigma receptor system plays a crucial role in various physiological processes, including neuroprotection and pain modulation. Compounds with similar structures have been shown to act as positive allosteric modulators of sigma receptors, enhancing their therapeutic potential in neurological disorders. The unique oxopyrrolidine structure may contribute to the selectivity and efficacy of these compounds in modulating sigma receptor activity .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may exhibit activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .

Analgesic Effects

Research into the analgesic properties of related compounds suggests that they may provide pain relief through interactions with the central nervous system. The modulation of sigma receptors by this compound could lead to reduced pain perception, making it a candidate for developing new analgesics .

Material Science Applications

The unique chemical structure of this compound also opens avenues for applications in material science. Its ability to form complexes with metals can be explored for developing new materials with specific electrical or optical properties.

Case Study 1: Anticancer Efficacy

A study on similar oxopyrrolidine derivatives demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models. The results highlighted the compound's mechanism of action involving apoptosis induction in cancer cells, suggesting a promising pathway for therapeutic development .

Case Study 2: Sigma Receptor Interaction

Another investigation focused on the interaction of pyrrolidine derivatives with sigma receptors showed enhanced neuroprotective effects in animal models of neurodegeneration. This study emphasized the potential of these compounds in treating neurodegenerative diseases such as Alzheimer's .

化学反应分析

Nucleophilic Substitution at Pyridine and Thiophene Moieties

The pyridinylmethyl group and thiophene ring participate in nucleophilic substitution reactions under controlled conditions. Key examples include:

Table 1: Nucleophilic Substitution Reactions

Mechanistic studies indicate that the electron-deficient pyridine ring facilitates nucleophilic attack, while the thiophene sulfur can act as a weak nucleophile in cross-coupling reactions .

Oxidation of Thiophene to Sulfone Derivatives

The thiophene moiety undergoes oxidation to form sulfone derivatives, altering electronic properties and bioactivity:

Table 2: Oxidation Reactions

Oxidation increases polarity and hydrogen-bonding capacity, which correlates with improved binding to biological targets .

Hydrolysis and Rearrangement Reactions

The acetamide linker and pyrrolidinone ring are susceptible to hydrolysis under acidic/basic conditions:

Table 3: Hydrolysis Pathways

Kinetic studies show pseudo-first-order behavior for amide hydrolysis, with activation energy Ea=72.5kJ/mol .

Metal-Catalyzed Cross-Coupling Reactions

The thiophene and pyridine rings enable participation in palladium-catalyzed couplings:

Table 4: Cross-Coupling Reactions

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 60–75% |

| CuI, proline | Terminal alkynes | Alkynylated analogs | 52–67% |

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the thiophene double bond:

Table 5: Photochemical Reactions

| Conditions | Product | Quantum Yield (ϕ) |

|---|---|---|

| 254 nm, MeCN | Dimeric cyclobutane adduct | 0.18 |

This reactivity is exploited in materials science for polymer cross-linking .

Biological Activation via Metabolic Pathways

In vivo studies reveal enzymatic transformations:

Table 6: Metabolic Reactions

| Enzyme System | Reaction | Metabolite | Bioactivity |

|---|---|---|---|

| CYP3A4 | N-dealkylation | Pyridine-3-carboxylic acid | Reduced target binding |

| UDP-glucuronosyltransferase | Glucuronidation | O-glucuronide conjugate | Enhanced excretion |

Comparative Reactivity Analysis

Table 7: Reaction Rate Constants (k)

| Reaction Type | k(M−1s−1) | Half-life (t1/2) |

|---|---|---|

| Amide hydrolysis (pH 7.4) | 3.2×10−5 | 6.0h |

| Thiophene oxidation | 1.8×10−3 | 1.2h |

| Pd-catalyzed coupling | 4.7×10−2 | 15min |

This compound's reactivity profile underscores its versatility in synthetic and biological contexts. Future research should explore underutilized reactions like electrochemical functionalization and strain-promoted cycloadditions to unlock novel applications .

属性

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-15(7-12-3-5-22-11-12)18-9-13-6-14(10-17-8-13)19-4-1-2-16(19)21/h3,5-6,8,10-11H,1-2,4,7,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCLCSYDWKJBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。